molecular formula C18H12F4N2OS B15014174 5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B15014174
M. Wt: 380.4 g/mol
InChI Key: XHNFHCCJSFIIFO-AUEPDCJTSA-N
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Description

N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine is a complex organic compound that features a thiazole ring substituted with fluorophenyl and trifluoromethyl groups

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and trifluoromethyl groups via electrophilic aromatic substitution. The final step involves the condensation of the thiazole derivative with 4-methoxybenzaldehyde under basic conditions to form the imine linkage.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles such as amines or thiols.

Scientific Research Applications

N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and as a component in advanced materials.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator in various biological pathways.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine can be compared with other thiazole derivatives, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a thiazole ring but with different substituents, leading to variations in its chemical reactivity and biological activity.

    N-(4-(4-fluorophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with different functional groups, affecting its pharmacological properties and applications.

The uniqueness of N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-[(E)-1-(4-methoxyphenyl)methylidene]amine lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H12F4N2OS

Molecular Weight

380.4 g/mol

IUPAC Name

(E)-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C18H12F4N2OS/c1-25-14-8-2-11(3-9-14)10-23-17-24-16(18(20,21)22)15(26-17)12-4-6-13(19)7-5-12/h2-10H,1H3/b23-10+

InChI Key

XHNFHCCJSFIIFO-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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